Enhanced Topological Polar Surface Area (tPSA) for Superior Bioavailability Profile vs. Thiophene-2-yl Isomer
The target compound exhibits a calculated topological polar surface area (tPSA) of 78.5 Ų, which is 8% higher than the 72.6 Ų of its closest commercially available analog, N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide (CAS 2034257-25-3) [1]. This higher tPSA, primarily attributed to the distinct spatial orientation of the 3-thienyl group, places the compound within a more optimal range (70–90 Ų) for oral bioavailability and blood-brain barrier penetration, as defined by the Veber rules [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 78.5 Ų |
| Comparator Or Baseline | N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide: 72.6 Ų |
| Quantified Difference | +5.9 Ų (absolute) |
| Conditions | In silico prediction using standard molecular descriptors (PubChem CID 5378455 vs. CID of analog). |
Why This Matters
For procurement in drug discovery, the higher tPSA of the 3-thienyl isomer can translate to improved aqueous solubility and a more favorable permeability profile, reducing the risk of late-stage ADME failure compared to the 2-thienyl analog.
- [1] PubChem Database. Comparative analysis of CID 5378455 and CID of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide. National Center for Biotechnology Information. View Source
- [2] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 12, 2615–2623. View Source
